molecular formula C24H38ClNO4 B14245304 N-[2,5-Bis(heptyloxy)phenyl]-2-chloro-3-oxobutanamide CAS No. 391612-53-6

N-[2,5-Bis(heptyloxy)phenyl]-2-chloro-3-oxobutanamide

Cat. No.: B14245304
CAS No.: 391612-53-6
M. Wt: 440.0 g/mol
InChI Key: ZPEDSIPIPHFQLY-UHFFFAOYSA-N
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Description

N-[2,5-Bis(heptyloxy)phenyl]-2-chloro-3-oxobutanamide is a synthetic organic compound characterized by its unique molecular structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and industry. Its molecular formula is C23H37ClNO4, and it features a phenyl ring substituted with heptyloxy groups and a chloro-oxobutanamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,5-Bis(heptyloxy)phenyl]-2-chloro-3-oxobutanamide typically involves multiple steps, starting with the preparation of the phenyl ring substituted with heptyloxy groups. This can be achieved through the alkylation of 2,5-dihydroxybenzene with heptyl bromide in the presence of a base such as potassium carbonate. The resulting 2,5-bis(heptyloxy)benzene is then subjected to further reactions to introduce the chloro-oxobutanamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling reaction temperatures, using appropriate solvents, and employing catalysts to facilitate the reactions. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-[2,5-Bis(heptyloxy)phenyl]-2-chloro-3-oxobutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the chloro group to other functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[2,5-Bis(heptyloxy)phenyl]-2-chloro-3-oxobutanamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or its therapeutic properties.

    Industry: The compound can be used in the development of new materials or as a reagent in industrial chemical processes.

Mechanism of Action

The mechanism of action of N-[2,5-Bis(heptyloxy)phenyl]-2-chloro-3-oxobutanamide involves its interaction with specific molecular targets. The chloro-oxobutanamide moiety may interact with enzymes or receptors, leading to modulation of biological pathways. The heptyloxy groups can influence the compound’s solubility and membrane permeability, affecting its overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • N-[2,5-Bis(heptyloxy)phenyl]-2-methoxyacetamide
  • 4-(Heptyloxy)phenyl isocyanate
  • 2,5-Bis(heptyloxy)benzene-1,4-dialdehyde

Uniqueness

N-[2,5-Bis(heptyloxy)phenyl]-2-chloro-3-oxobutanamide is unique due to the presence of the chloro-oxobutanamide moiety, which imparts distinct chemical reactivity and potential biological activity compared to similar compounds. The heptyloxy groups also contribute to its unique physicochemical properties, such as solubility and hydrophobicity.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

391612-53-6

Molecular Formula

C24H38ClNO4

Molecular Weight

440.0 g/mol

IUPAC Name

2-chloro-N-(2,5-diheptoxyphenyl)-3-oxobutanamide

InChI

InChI=1S/C24H38ClNO4/c1-4-6-8-10-12-16-29-20-14-15-22(30-17-13-11-9-7-5-2)21(18-20)26-24(28)23(25)19(3)27/h14-15,18,23H,4-13,16-17H2,1-3H3,(H,26,28)

InChI Key

ZPEDSIPIPHFQLY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1=CC(=C(C=C1)OCCCCCCC)NC(=O)C(C(=O)C)Cl

Origin of Product

United States

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